molecular formula C9H7N3O2 B8312478 3-formyl-1H-indazole-6-carboxamide

3-formyl-1H-indazole-6-carboxamide

Cat. No.: B8312478
M. Wt: 189.17 g/mol
InChI Key: RRXHGBUVEZTOLV-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-6-carboxamide is a versatile indazole-based chemical intermediate designed for research and development applications. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . This particular derivative features both a formyl group and a carboxamide group, making it a valuable bifunctional building block for the synthesis of more complex molecules. Researchers can utilize this compound in various coupling reactions, including Suzuki-Miyaura cross-coupling, a highly effective method for forming carbon-carbon bonds in the development of novel indazole compounds . Indazole derivatives have demonstrated significant potential in drug discovery, with studies highlighting their use as kinase inhibitors , Bromodomain-containing protein 4 (BRD4) inhibitors for cancer research , and frameworks in molecular docking investigations for therapeutic agents . The structural motifs of similar indazole carboxylic acid derivatives are also employed in the synthesis of covalent inhibitors and other pharmacologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-formyl-2H-indazole-6-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-9(14)5-1-2-6-7(3-5)11-12-8(6)4-13/h1-4H,(H2,10,14)(H,11,12)

InChI Key

RRXHGBUVEZTOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-formyl-1H-indazole-6-carboxamide, highlighting substituent variations and their implications:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Commercial Status
This compound 1383855-36-4 C₉H₇N₃O₂ 189.17 –CHO (C3), –CONH₂ (C6) No suppliers
6-Methoxy-1H-indazole-3-carboxaldehyde 518987-37-6 C₉H₈N₂O₂ 176.17 –CHO (C3), –OCH₃ (C6) Available (Achemica)
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde 885521-50-6 C₁₀H₇FN₂O₃ 222.17 –CHO (C3), –F (C4), –COOCH₃ (C6) Limited suppliers
3-Formylindole-2-carboxylic acid N/A C₁₀H₇NO₃ 189.17 –CHO (C3), –COOH (C2) (indole backbone) 8 suppliers

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):
    The formyl (–CHO) group in all analogues enhances reactivity. However, the carboxamide (–CONH₂) in the target compound improves solubility in polar solvents compared to the methoxy (–OCH₃) group in 518987-37-6, which is more lipophilic .
  • Backbone Variation:
    Replacing indazole with indole (as in 3-formylindole-2-carboxylic acid) reduces aromatic stability but broadens π-π stacking interactions in drug design .

Preparation Methods

Functionalization of Preformed Indazole Derivatives

This approach begins with a substituted indazole scaffold, leveraging electrophilic aromatic substitution or metallation to introduce formyl and carboxamide groups. The use of protective groups, such as SEM (2-(trimethylsilyl)ethoxymethyl), ensures regioselectivity during lithiation. For instance, SEM-protected indazole undergoes lithiation at C3, followed by formylation using dimethylformamide (DMF) or carbon dioxide quenching for carboxylation.

Modular Assembly via Diazotization and Cyclization

Starting from substituted o-toluidine derivatives, diazotization and cyclization yield indazole intermediates with predefined substituents. For example, 4-nitro-o-toluidine can be converted to 6-nitroindazole, which is subsequently reduced to the amine, oxidized to the carboxylic acid, and formylated at C3.

Detailed Synthetic Procedures

Diazotization and Cyclization

  • Starting Material : 4-Methyl-o-toluidine is diazotized using NaNO₂/HCl at 0°C, followed by cyclization in ethyl acetate/KOAc to yield 6-methylindazole.

  • Oxidation : The methyl group at C6 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, producing 1H-indazole-6-carboxylic acid.

Directed Lithiation and Formylation

  • Protection : The indazole nitrogen is protected with SEM-Cl in tetrahydrofuran (THF), forming SEM-indazole.

  • Lithiation : n-BuLi deprotonates C3 at -70°C, generating a lithiated intermediate.

  • Formylation : Quenching with DMF introduces the formyl group, yielding SEM-protected 3-formyl-1H-indazole-6-carboxylic acid.

  • Deprotection : TBAF (tetrabutylammonium fluoride) cleaves the SEM group, yielding the free carboxylic acid.

Reaction Conditions :

  • Temperature: -70°C (lithiation), 0°C (quenching)

  • Solvents: THF, DMF

  • Yield: 58–65%

Activation and Amide Coupling

  • Activation : 3-Formyl-1H-indazole-6-carboxylic acid (1 equiv) is activated using HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) in DMF.

  • Amination : Ammonia gas or aqueous ammonium hydroxide is introduced, forming the primary carboxamide.

  • Purification : Column chromatography (MeOH/CHCl₃ gradient) isolates the product.

Reaction Conditions :

  • Coupling Agents: HOBt/EDC·HCl

  • Solvent: DMF

  • Yield: 70–85%

Analytical Characterization and Optimization

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 13.92 (s, 1H, indazole NH), 10.21 (s, 1H, formyl CH), 8.04 (d, J = 6.0 Hz, 1H, H7), 7.64 (d, J = 6.4 Hz, 1H, H4), 7.44 (t, J = 5.8 Hz, 1H, H5), 7.28 (t, J = 5.6 Hz, 1H, H6).

  • IR (KBr) : 3280 cm⁻¹ (NH stretch), 1687 cm⁻¹ (C=O), 1588 cm⁻¹ (C=N).

Yield Optimization Table

StepReagentsSolventTemperatureYield (%)
DiazotizationNaNO₂/HClH₂O0°C75
Lithiation/Formylationn-BuLi, DMFTHF-70°C58
Amide CouplingHOBt/EDC·HCl, NH₃DMFRT82

Challenges and Alternative Routes

Regioselectivity in Formylation

Competing reactions at C1 and C3 necessitate SEM protection to direct lithiation exclusively to C3. Alternative directing groups, such as pivaloyl, have been explored but show inferior regiocontrol.

Carboxamide Hydrolysis

Under acidic conditions, the carboxamide may hydrolyze to the carboxylic acid. Neutral pH and low temperatures during purification mitigate this.

Industrial Applications and Patent Insights

The patent US6884890B2 discloses this compound as a kinase inhibitor intermediate. Industrial-scale synthesis emphasizes cost-effective reagents, such as replacing TBAF with HCl/MeOH for deprotection, albeit with reduced yields (50–60%) .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-formyl-1H-indazole-6-carboxamide, and what intermediates are critical?

  • Methodological Answer :

  • Step 1 : Start with 1H-indazole-6-carboxylic acid derivatives. Introduce the formyl group at position 3 via Vilsmeier-Haack reaction using POCl₃ and DMF under controlled temperature (0–5°C) .
  • Step 2 : Convert the carboxylic acid to carboxamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) with ammonium chloride or primary amines. Monitor reaction progress via TLC .
  • Key Intermediates : 6-Cyano-1H-indazole (for carboxamide formation) and 3-formyl-1H-indazole-6-carbonyl chloride (for acyl substitution) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of formyl (C=O stretch ~1680–1700 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹; C=O ~1650 cm⁻¹) groups .
  • NMR : Use ¹H-NMR to resolve the indazole aromatic protons (δ 7.5–8.5 ppm) and formyl proton (δ ~9.8–10.2 ppm). ¹³C-NMR identifies carbonyl carbons (δ ~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC/UV at 254 nm.
  • Key degradation products (e.g., hydrolysis of the formyl or carboxamide groups) can be identified using LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group at position 3 influence the reactivity of the indazole core?

  • Methodological Answer :

  • The formyl group activates the indazole ring for nucleophilic aromatic substitution (NAS) at position 4 or 6. Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .
  • Experimentally, treat the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) and track substitution via ¹H-NMR .

Q. What strategies are recommended for optimizing the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, halogen, nitro groups) at positions 1, 4, or 7. Test inhibition against kinase panels (e.g., CDK, PKA) using fluorescence polarization assays .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize analogs with hydrogen bonds to hinge regions (e.g., Glu81 in CDK2) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile data from diverse studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical tools (ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., assay conditions) .
  • Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., MTT assay, 72-hour incubation) to confirm activity trends .

Q. What computational models predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Use in silico tools like SwissADME or Schrödinger’s ADMET Predictor to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

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